molecular formula C21H20N2O2 B11250249 1-(4-methylbenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide

1-(4-methylbenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250249
M. Wt: 332.4 g/mol
InChI Key: NPIYSZDCVCKSFG-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-methylphenyl)-: Similar in structure but lacks the dihydropyridine ring.

    Benzenamine, N-[(4-methylphenyl)methylene]-: Similar aromatic components but different functional groups.

Uniqueness

N-(3-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-6-8-17(9-7-15)13-23-14-18(10-11-20(23)24)21(25)22-19-5-3-4-16(2)12-19/h3-12,14H,13H2,1-2H3,(H,22,25)

InChI Key

NPIYSZDCVCKSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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